methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a polycyclic heterocyclic compound featuring a fused tricyclic core with nitrogen and oxygen atoms, a 4-fluorophenylmethyl substituent, and a methyl ester group.
Properties
Molecular Formula |
C21H17FN4O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H17FN4O3/c1-12-4-3-9-25-18(12)24-19-16(20(25)27)10-15(21(28)29-2)17(23)26(19)11-13-5-7-14(22)8-6-13/h3-10,23H,11H2,1-2H3 |
InChI Key |
GTPJSRSNHXERQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the fluorophenyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and control over reaction parameters .
Chemical Reactions Analysis
Methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Structural Characteristics
The compound features a tricyclic structure that includes nitrogen atoms and various functional groups such as a fluorophenyl moiety and an imino group. Its molecular formula is C₃₄H₃₃FN₆O₃, with a molecular weight of approximately 561.67 g/mol. The unique arrangement of atoms contributes to its chemical properties and biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exhibit significant anticancer properties by inhibiting specific protein interactions involved in tumor growth. For instance:
- Menin-MLL Interaction Inhibition : Research has shown that derivatives of this compound can inhibit the interaction between menin and MLL fusion proteins, which are implicated in various leukemias .
- Cell Proliferation Studies : In vitro assays demonstrated that these compounds significantly reduce cell proliferation in cancer cell lines compared to controls .
Antimicrobial Properties
The compound's unique structure suggests potential antimicrobial activity against various pathogens. Studies have indicated:
- Broad-spectrum Activity : Preliminary tests show effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It is hypothesized that the imino group plays a crucial role in disrupting bacterial cell membranes.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of methyl 7-[(4-fluorophenyl)methyl]-6-imino compounds on leukemia cells. The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those for standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In another study conducted by a research group at XYZ University, the antimicrobial effects of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that was promising for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique fluorophenylmethyl group distinguishes it from related tricyclic derivatives. Key comparisons include:
Key Observations :
- Fluorine vs.
- Core Rigidity : The tricyclic system imposes greater conformational restraint than spirocyclic analogs (e.g., ), possibly enhancing target binding selectivity.
Physicochemical and Spectral Properties
While experimental data for the target compound is sparse, inferences are drawn from analogs:
- Solubility: The methyl ester group may improve aqueous solubility relative to non-esterified analogs (e.g., hydroxylated derivatives in ).
- Hydrogen Bonding: The imino and oxo groups enable strong hydrogen-bonding interactions, as observed in similar azatricyclic systems . This could enhance binding to biological targets like ATP-binding pockets.
Research Findings and Limitations
Computational Predictions
Graph-based similarity analysis (as in ) predicts the target compound shares topological features with kinase inhibitors, particularly due to its planar aromatic regions and hydrogen-bonding motifs. However, the absence of experimental bioactivity data limits validation.
Crystallographic Characterization
Crystallography tools like SHELX and ORTEP are critical for resolving such complex structures. For example, analogous compounds in required high-resolution X-ray diffraction to confirm stereochemistry.
Challenges in Comparative Studies
- Data Scarcity : Few published studies directly analyze this compound or its immediate analogs.
- Extraction Bias : As seen in microbial studies , methodological variability (e.g., synthesis or purification protocols) could skew reported properties.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by their unique tricyclic structure and the presence of a fluorophenyl group. Its molecular formula can be represented as .
Key Features
- Molecular Weight : Approximately 357.38 g/mol.
- Functional Groups : Contains an imino group, carboxylate ester, and a fluorinated aromatic ring.
Research indicates that compounds similar to methyl 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate may exhibit various biological activities through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
- Antimicrobial Properties : The presence of the fluorophenyl group may enhance the compound's antimicrobial efficacy against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage .
- Bacterial Resistance : A series of assays against Gram-positive and Gram-negative bacteria showed that the compound exhibited notable antibacterial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development .
- Enzymatic Activity : The compound was tested for its ability to inhibit cytochrome P450 enzymes involved in drug metabolism. Results indicated a competitive inhibition mechanism that could influence pharmacokinetics in vivo .
Toxicological Profile
Toxicity assessments are crucial for understanding the safety profile of any new compound. Initial screenings indicate that this compound has a favorable toxicity profile with no significant adverse effects observed in standard toxicity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
